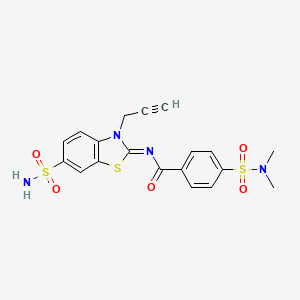
4-(dimethylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C19H18N4O5S3 and its molecular weight is 478.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(dimethylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O4S2, indicating a structure that includes sulfonamide and benzothiazole moieties. The presence of these functional groups is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The sulfonamide group is known to inhibit certain enzymes, particularly those involved in folate synthesis, which is crucial for bacterial growth. This suggests potential antimicrobial properties.
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity, leading to increased acetylation of histones and subsequent gene expression changes .
Biological Activity
The biological activities associated with this compound include:
-
Antimicrobial Activity
- Studies have indicated that compounds with similar structures exhibit antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus.
- The mechanism involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.
-
Anticancer Properties
- Preliminary data suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has been observed to induce apoptosis in myelodysplastic syndrome cell lines .
- In vivo studies have demonstrated that related compounds can effectively reduce tumor growth in xenograft models, highlighting their potential as anticancer agents.
-
Anti-inflammatory Effects
- Some derivatives have shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of a related benzamide derivative on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against common bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating effective antibacterial activity comparable to standard antibiotics .
Data Summary
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S3/c1-4-11-23-16-10-9-15(30(20,25)26)12-17(16)29-19(23)21-18(24)13-5-7-14(8-6-13)31(27,28)22(2)3/h1,5-10,12H,11H2,2-3H3,(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZICEQWWZEWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













